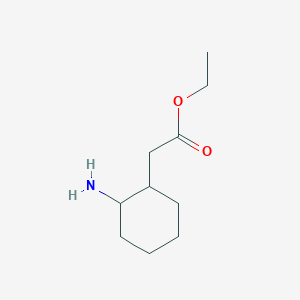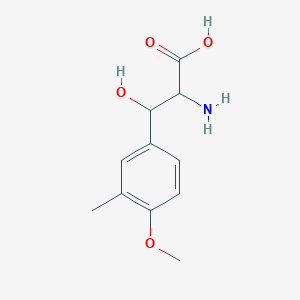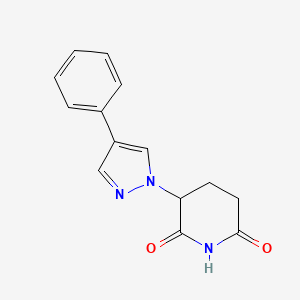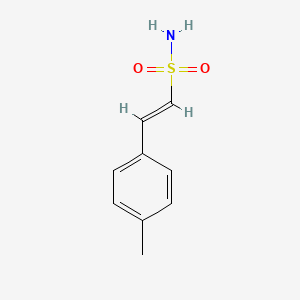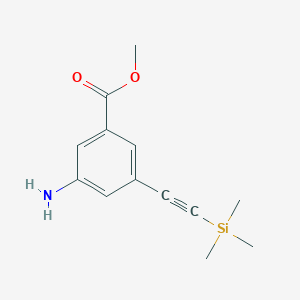
Methyl 3-amino-5-((trimethylsilyl)ethynyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-5-[2-(trimethylsilyl)ethynyl]benzoate is an organic compound with a complex structure that includes an amino group, a trimethylsilyl group, and an ethynyl group attached to a benzoate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-5-[2-(trimethylsilyl)ethynyl]benzoate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to ensure its high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-amino-5-[2-(trimethylsilyl)ethynyl]benzoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions to replace the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoate derivatives, while reduction of the ester group can produce benzyl alcohol derivatives.
Applications De Recherche Scientifique
Methyl 3-amino-5-[2-(trimethylsilyl)ethynyl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which methyl 3-amino-5-[2-(trimethylsilyl)ethynyl]benzoate exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trimethylsilyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can influence various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-amino-5-ethynylbenzoate: Lacks the trimethylsilyl group, which affects its reactivity and properties.
Methyl 3-amino-5-[2-(trimethylsilyl)ethynyl]pyridine: Contains a pyridine ring instead of a benzene ring, leading to different chemical behavior.
Uniqueness
Methyl 3-amino-5-[2-(trimethylsilyl)ethynyl]benzoate is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H17NO2Si |
|---|---|
Poids moléculaire |
247.36 g/mol |
Nom IUPAC |
methyl 3-amino-5-(2-trimethylsilylethynyl)benzoate |
InChI |
InChI=1S/C13H17NO2Si/c1-16-13(15)11-7-10(8-12(14)9-11)5-6-17(2,3)4/h7-9H,14H2,1-4H3 |
Clé InChI |
HHENOZFLSBEITI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=C1)C#C[Si](C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride](/img/structure/B13547391.png)
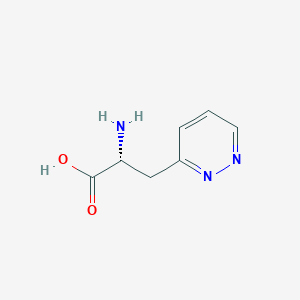
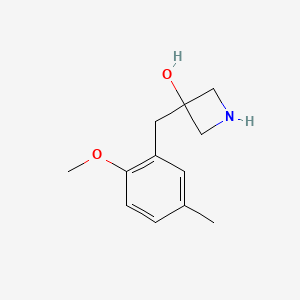
![2-(Benzyloxy)-1-{2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl}ethan-1-one](/img/structure/B13547400.png)
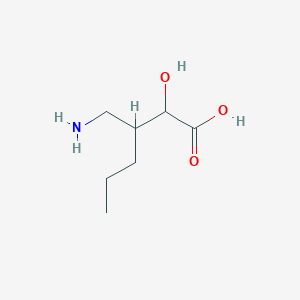
![tert-butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B13547412.png)
![3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13547419.png)
![2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-6-carboxylicacidhydrochloride](/img/structure/B13547427.png)

